



# Application Notes and Protocols: CRISPR-Cas9 Knockout of FAK to Mimic Defactinib Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in various cancers, correlating with increased malignancy and metastasis. [3] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/AKT and MAPK/ERK.[4][5] Given its central role in tumor progression, FAK has emerged as a promising therapeutic target.

**Defactinib** (VS-6063) is a potent and selective small molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[6][7] By competing with ATP, **Defactinib** inhibits FAK autophosphorylation at Tyrosine 397 (Y397), a critical step for its activation and the recruitment of downstream signaling partners like Src.[8][9] This inhibition leads to the suppression of tumor cell migration, proliferation, and survival.[3][8]

CRISPR-Cas9 technology offers a powerful tool for precise gene editing, enabling the complete knockout of FAK expression. This genetic approach provides a valuable method to study the functional consequences of FAK loss and to validate the on-target effects of pharmacological inhibitors like **Defactinib**. By comparing the cellular phenotypes induced by FAK knockout with those resulting from **Defactinib** treatment, researchers can gain deeper insights into the specific role of FAK in cancer and confirm that the effects of **Defactinib** are indeed mediated through FAK inhibition.



This document provides detailed protocols for CRISPR-Cas9-mediated knockout of FAK, along with methodologies for assays to quantitatively assess and compare the effects of FAK knockout and **Defactinib** treatment on cancer cell lines.

## **Quantitative Data Summary**

The following tables summarize quantitative data from representative studies on the effects of FAK knockout and **Defactinib** treatment on cancer cell lines.

| Treatment/Mod ification          | Cell Line                               | Assay                         | Result                                      | Reference |
|----------------------------------|-----------------------------------------|-------------------------------|---------------------------------------------|-----------|
| FAK CRISPR<br>Knockout           | Gastric Cancer<br>(MKN45)               | Cell Proliferation<br>(CCK-8) | Significant<br>decrease in<br>proliferation | [10]      |
| FAK CRISPR<br>Knockout           | Gastric Cancer<br>(MKN45)               | Cell Migration<br>(Transwell) | Significant<br>decrease in<br>migration     | [10]      |
| FAK CRISPR<br>Knockout           | Gastric Cancer<br>(MKN45)               | Cell Invasion<br>(Transwell)  | Significant<br>decrease in<br>invasion      | [10]      |
| Defactinib (10<br>μM)            | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Proliferation            | Significant reduction in proliferation      | [8]       |
| Defactinib (IC50:<br>2.0-5.0 μM) | Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Viability                | Dose-dependent<br>decrease in<br>viability  | [8]       |
| Defactinib (2.5<br>μM)           | Diffuse Gastric<br>Cancer<br>(SNU668)   | Cell Viability                | Inhibition of cell viability                | [9]       |



| Treatment  | Cell Line                                       | IC50 Value                              | Reference |
|------------|-------------------------------------------------|-----------------------------------------|-----------|
| Defactinib | Pancreatic Ductal<br>Adenocarcinoma<br>(Suit-2) | 2.0-5.0 μΜ                              | [8]       |
| Defactinib | KRAS mutant NSCLC                               | Modest clinical activity as monotherapy | [6]       |

## **Experimental Protocols**

#### Protocol 1: CRISPR-Cas9 Mediated Knockout of FAK

This protocol describes the generation of a stable FAK knockout cancer cell line using the CRISPR-Cas9 system.

#### 1.1. sgRNA Design and Plasmid Construction

- Design single guide RNAs (sgRNAs) targeting an early exon of the FAK gene (PTK2). Use online design tools like CHOPCHOP (--INVALID-LINK--) to identify sgRNAs with high predicted efficiency and low off-target effects.[11]
- Synthesize and anneal complementary oligonucleotides for the selected sgRNA sequences.
- Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) according to the manufacturer's protocol. This vector co-expresses Cas9 and a fluorescent marker for selection.
- Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.

#### 1.2. Transfection of Cancer Cells

- Culture a chosen cancer cell line (e.g., a human gastric cancer cell line like MKN45) in appropriate media and conditions until they reach 70-80% confluency in a 6-well plate.[10]
- Transfect the cells with the FAK-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.



• As a control, transfect a separate set of cells with a non-targeting sgRNA control plasmid.

#### 1.3. Selection of Knockout Cells

- 48 hours post-transfection, detach the cells and sort for GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells that have taken up the plasmid.
- Plate the sorted cells at a low density in 10-cm dishes or perform single-cell sorting into 96well plates to isolate individual clones.
- Allow the single cells to grow into colonies.

#### 1.4. Validation of FAK Knockout

- Genomic DNA Analysis:
  - Extract genomic DNA from individual clones.
  - Amplify the FAK target region by PCR.
  - Perform a T7 Endonuclease I (T7E1) assay or Sanger sequencing of the PCR products to detect insertions and deletions (indels) that indicate successful gene editing.[12]
- Western Blot Analysis:
  - Lyse the cells from each clone and quantify the protein concentration.
  - Separate 20-30 μg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody against FAK to confirm the absence of FAK protein expression.[13]
  - Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

### **Protocol 2: Defactinib Treatment**

Prepare a stock solution of **Defactinib** in DMSO.



- Culture the parental (wild-type) cancer cell line in appropriate media.
- Treat the cells with varying concentrations of Defactinib (e.g., 0.1, 1, 10 μM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[8]

## **Protocol 3: Cell Viability Assay (MTT Assay)**

- Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Treat the cells with different concentrations of **Defactinib** or use FAK knockout and control
  cells.
- After the desired incubation period (e.g., 72 hours), add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

# Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

- Seed cells in a 6-well plate and grow them to form a confluent monolayer.
- Create a "scratch" or wound in the monolayer using a sterile 200 μL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add fresh media (with or without **Defactinib** for the treatment group).
- Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 or 24 hours)
  using a microscope.
- Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

## **Protocol 5: Transwell Invasion Assay**



- Coat the upper surface of Transwell inserts (8 μm pore size) with a thin layer of Matrigel and allow it to solidify.
- Seed 5 x 10<sup>4</sup> cells in serum-free medium into the upper chamber of the Transwell insert.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- For the **Defactinib** group, add the drug to both the upper and lower chambers.
- Incubate the plate for 24-48 hours at 37°C.
- Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Count the number of invaded cells in several microscopic fields and calculate the average.

## **Protocol 6: Western Blot for Downstream Signaling**

- Lyse the FAK knockout, control, and **Defactinib**-treated cells and quantify protein concentration.
- Perform Western blotting as described in Protocol 1.4.
- Probe the membranes with primary antibodies against key downstream signaling proteins, such as phospho-FAK (Y397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK.
- Use a housekeeping protein antibody as a loading control.
- Quantify the band intensities to determine the relative changes in protein phosphorylation.

## **Visualizations**





Click to download full resolution via product page

Caption: FAK Signaling Pathway.





Click to download full resolution via product page

Caption: Experimental Workflow.





Click to download full resolution via product page

Caption: Logic of Mimicking **Defactinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FAK in anti-cancer combination therapies PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genome editing approaches with CRISPR/Cas9: the association of NOX4 expression in breast cancer patients and effectiveness evaluation of different strategies of CRISPR/Cas9 to knockout Nox4 in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9
  Knockout of FAK to Mimic Defactinib Effects]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b3027587#crispr-cas9-knockout-of-fak-to-mimic-defactinib-effects]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com